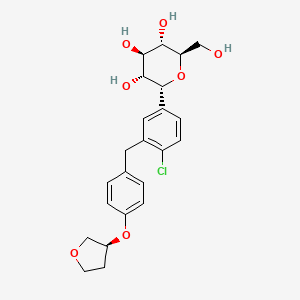

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Wissenschaftliche Forschungsanwendungen

Diabetes Treatment

- Application : Empagliflozin alpha-Anomer, as an inhibitor of the sodium–glucose cotransporter 2 (SGLT2), causes increased urinary glucose excretion. This contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance . It is used to induce a hypoglycemic effect in patients with type 2 diabetes mellitus (T2DM) .

- Method : Empagliflozin alpha-Anomer is administered orally. It effectively lowers fasting blood glucose, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A 1C (HbA 1C) .

- Results : It also leads to significant weight reduction in patients with T2DM .

Cardiovascular Disease Management

- Application : Empagliflozin alpha-Anomer is used to lower the risk of cardiovascular death in patients with type 2 diabetes and heart or blood vessel disease .

- Method : It is administered orally as part of a comprehensive treatment plan .

- Results : Empagliflozin has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes .

Heart Failure Treatment

- Application : Empagliflozin alpha-Anomer is used to lower the risk of cardiovascular death and hospitalization in patients with heart failure .

- Method : It is administered orally as part of a comprehensive treatment plan .

- Results : Empagliflozin has proven to be a breakthrough in the treatment of heart failure (HF), reducing hospitalizations for HF and the number of deaths from cardiovascular causes .

Renal Disease Management

- Application : Empagliflozin alpha-Anomer has shown a nephroprotective effect .

- Method : It is administered orally as part of a comprehensive treatment plan .

- Results : Empagliflozin treatment reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .

Quality Control in Pharmaceutical Production

- Application : Empagliflozin alpha-Anomer is used for Quality Control (QC) and Quality Assurance (QA) during commercial production of Empagliflozin and its related formulations .

- Method : It is used as a reference standard in analytical method development and method validation .

- Results : Ensures the quality and consistency of Empagliflozin production .

Analytical Method Development

- Application : Empagliflozin alpha-Anomer can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Empagliflozin .

- Method : It is used as a reference standard in the development and validation of analytical methods .

- Results : Ensures the accuracy and reliability of analytical methods .

Obesity Management

- Application : Empagliflozin alpha-Anomer, due to its mechanism of action, leads to caloric loss through increased glucose excretion. This can contribute to weight loss and can be used as an adjunctive treatment for obesity in patients with type 2 diabetes .

- Method : Empagliflozin alpha-Anomer is administered orally. It effectively reduces body weight by increasing urinary glucose excretion .

- Results : Significant weight reduction has been observed in patients with type 2 diabetes mellitus (T2DM) who are treated with Empagliflozin alpha-Anomer .

Hypertension Management

- Application : Empagliflozin alpha-Anomer has been shown to have a modest effect on reducing blood pressure. This can be beneficial in patients with type 2 diabetes who also have hypertension .

- Method : Empagliflozin alpha-Anomer is administered orally. It can lower systolic and diastolic blood pressure by increasing urinary glucose excretion .

- Results : A modest reduction in blood pressure has been observed in patients with type 2 diabetes and hypertension who are treated with Empagliflozin alpha-Anomer .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-DNNBANOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

1620758-33-9 | |

| Record name | Empagliflozin alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPAGLIFLOZIN .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)